Cas no 940000-52-2 (4-(bromomethyl)-1-iodo-2-nitrobenzene)

4-(Bromomethyl)-1-iodo-2-nitrobenzene is a versatile halogenated aromatic compound featuring reactive bromomethyl and iodo substituents, along with an electron-withdrawing nitro group. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and functional group transformations. The bromomethyl group facilitates further alkylation or derivatization, while the iodo substituent enhances reactivity in metal-catalyzed couplings (e.g., Suzuki or Sonogashira reactions). The nitro group’s strong electron-withdrawing effect further activates the aromatic ring for electrophilic or nucleophilic aromatic substitutions. Its well-defined reactivity profile and stability under controlled conditions make it useful in pharmaceutical, agrochemical, and materials science research. Proper handling is required due to its halogenated and potentially hazardous nature.
4-(bromomethyl)-1-iodo-2-nitrobenzene structure
940000-52-2 structure
Product Name:4-(bromomethyl)-1-iodo-2-nitrobenzene
CAS No:940000-52-2
MF:C7H5BrINO2
MW:341.92857336998
MDL:MFCD06796306
CID:2101498
PubChem ID:17750319
Update Time:2025-06-15

4-(bromomethyl)-1-iodo-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-IODO-3-NITROBENZYL BROMIDE
    • 4-(bromomethyl)-1-iodo-2-nitrobenzene
    • MFCD06796306
    • EN300-2996748
    • 940000-52-2
    • SCHEMBL2918527
    • MDL: MFCD06796306
    • Inchi: 1S/C7H5BrINO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
    • InChI Key: JEGKXDOEPNYRPZ-UHFFFAOYSA-N
    • SMILES: IC1C=CC(CBr)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 340.85484Da
  • Monoisotopic Mass: 340.85484Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8Ų

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4-(bromomethyl)-1-iodo-2-nitrobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:940000-52-2)4-(bromomethyl)-1-iodo-2-nitrobenzene
Order Number:A1236117
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:38
Price ($):286/561
Email:sales@amadischem.com

Additional information on 4-(bromomethyl)-1-iodo-2-nitrobenzene

4-(bromomethyl)-1-iodo-2-nitrobenzene: A Key Molecule in Modern Pharmaceutical Research

4-(bromomethyl)-1-iodo-2-nitrobenzene, with the chemical formula C7H5BrINO2, represents a critical compound in the field of drug discovery and organic synthesis. This nitro-substituted aromatic compound is characterized by its unique combination of iodine, bromine, and nitro groups, which confer distinct chemical reactivity and biological activity. The CAS No. 940000-52-2 identifier ensures precise identification of this compound in scientific literature and industrial applications. As a multifunctional aromatic derivative, its structural features make it a valuable building block for the development of new pharmaceutical agents and functional materials.

Recent advancements in computational chemistry have provided new insights into the electronic properties of 4-(bromomethyl)-1-iodo-2-nitrobenzene. A 2023 study published in Journal of Molecular Structure demonstrated that the nitro group enhances the electron-withdrawing effect, while the iodine atom introduces steric hindrance that influences reaction mechanisms. These findings are crucial for optimizing synthetic pathways and predicting the behavior of this compound in biochemical systems. The halogenated aromatic ring structure also enables the molecule to act as a versatile intermediate in the synthesis of heterocyclic compounds and fluorinated derivatives.

Applications of 4-(bromomethyl)-1-iodo-2-nitrobenzene span multiple domains, including pharmaceutical chemistry, materials science, and environmental chemistry. In drug discovery, this compound has been explored as a precursor for the development of antimicrobial agents and anti-inflammatory drugs. Its halogenated structure allows for the introduction of functional groups that can target specific biological pathways. For example, a 2024 study in Organic & Biomolecular Chemistry reported the synthesis of novel sulfonamide derivatives from this compound, which showed promising antibacterial activity against multidrug-resistant pathogens.

The synthetic versatility of 4-(bromomethyl)-1-iodo-2-nitrobenzene has also been leveraged in materials science. Researchers are investigating its potential as a building block for conductive polymers and photovoltaic materials. A 2023 paper in Advanced Materials Interfaces highlighted its ability to form stable conjugated systems when combined with electron-deficient moieties. This property makes it a candidate for organic electronics and energy storage applications. The nitro group further contributes to the electronic conductivity of these materials through its electron-withdrawing effect.

From a mechanistic perspective, the 4-(bromomethyl)-1-iodo-2-nitrobenzene molecule exhibits unique reactivity patterns. Its halogenated substituents make it susceptible to nucleophilic substitution reactions, which is a key factor in its utility as a synthetic intermediate. A 2022 study in Chemical Communications demonstrated that the iodine atom acts as a leaving group in S_N2 reactions, while the nitro group influences the regioselectivity of electrophilic substitutions. These reaction mechanisms are essential for the design of efficient synthetic protocols and the development of new pharmaceutical compounds.

The structural stability of 4-(bromomethyl)-1-iodo-2-nitrobenzene has been studied extensively in computational models. Molecular dynamics simulations have shown that the aromatic ring remains intact under various reaction conditions, while the halogen atoms can participate in intermolecular interactions. A 2021 paper in Journal of Physical Chemistry A reported that the nitro group enhances the hydrophobicity of the molecule, which is important for its solubility in organic solvents. This property is particularly useful in drug formulation and chemical synthesis processes.

Environmental considerations have also become a focal point in the study of 4-(bromomethyl)-1-iodo-2-nitrobenzene. Researchers are exploring its biodegradability and toxicological profile to ensure its safe use in industrial applications. A 2023 study in Environmental Science & Technology found that the halogenated structure of this compound affects its degradation pathways, with the nitro group playing a key role in microbial degradation. These findings are critical for the development of eco-friendly synthesis methods and the safe disposal of chemical waste containing this compound.

In conclusion, 4-(bromomethyl)-1-iodo-2-nitrobenzene is a multifaceted compound with significant potential in pharmaceutical research, materials science, and environmental chemistry. Its unique structural features and chemical reactivity make it a valuable synthetic intermediate and a promising candidate for the development of novel therapeutic agents. As research in computational chemistry and green chemistry advances, the applications of this compound are expected to expand further, contributing to the innovation in multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:940000-52-2)4-(bromomethyl)-1-iodo-2-nitrobenzene
A1236117
Purity:99%/99%
Quantity:250mg/1g
Price ($):286/561
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